molecular formula C17H18BrClN4O2 B2371818 4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone CAS No. 477860-49-4

4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone

Cat. No.: B2371818
CAS No.: 477860-49-4
M. Wt: 425.71
InChI Key: WUATWPBVELCKLK-KGENOOAVSA-N
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Description

4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C17H18BrClN4O2 and its molecular weight is 425.71. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Pyridazinones, including derivatives like 4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone, have been extensively studied for their synthesis and chemical properties. Abdel (1991) discussed the synthesis of 4,5-dihydro-3(2H)-pyridazinones and their reaction behavior with various reagents, highlighting their moderate antibacterial activity (Abdel, 1991). Similarly, Soliman and El-Sakka (2011) described the synthesis of pyridazinone derivatives, indicating the versatility of these compounds in chemical reactions (Soliman & El-Sakka, 2011).

Biological Activities

  • Pyridazinones are noted for their biological activities. Strappaghetti et al. (2000) reported on the α1-antagonist activity of pyridazinone derivatives, demonstrating their potential in biological applications (Strappaghetti, Barbaro, & Marucci, 2000). Another study by El-Hashash et al. (2015) focused on the synthesis of heterocyclic compounds with expected antibacterial activities from pyridazinone derivatives (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).

Pharmaceutical Potential

  • The pharmaceutical potential of pyridazinone derivatives has been a topic of interest. Zhang et al. (2014) developed a method for synthesizing enantiomerically pure derivatives, indicating the significance of these compounds in pharmaceutical research (Zhang et al., 2014). Additionally, Madkour et al. (2009) explored the synthesis of new thienopyrimidines using enaminonitrile moiety from pyridazinone derivatives, highlighting their potential in developing novel pharmaceutical compounds (Madkour, Afify, Abdalha, Elsayed, & Salem, 2009).

Properties

IUPAC Name

4-bromo-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]-5-pyrrolidin-1-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrClN4O2/c1-25-21-14(12-4-6-13(19)7-5-12)11-23-17(24)16(18)15(10-20-23)22-8-2-3-9-22/h4-7,10H,2-3,8-9,11H2,1H3/b21-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUATWPBVELCKLK-KGENOOAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(CN1C(=O)C(=C(C=N1)N2CCCC2)Br)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(\CN1C(=O)C(=C(C=N1)N2CCCC2)Br)/C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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